3-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile
CAS No.:
Cat. No.: VC15907649
Molecular Formula: C18H15NO2
Molecular Weight: 277.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15NO2 |
|---|---|
| Molecular Weight | 277.3 g/mol |
| IUPAC Name | 3-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)oxymethyl]benzonitrile |
| Standard InChI | InChI=1S/C18H15NO2/c19-11-13-3-1-4-14(9-13)12-21-16-7-8-17-15(10-16)5-2-6-18(17)20/h1,3-4,7-10H,2,5-6,12H2 |
| Standard InChI Key | QNDNWBBHMYWEIC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C=CC(=C2)OCC3=CC(=CC=C3)C#N)C(=O)C1 |
Introduction
Chemical Structure and Properties
Structural Characteristics
The compound consists of two primary subunits: a benzonitrile group and a 5-oxo-5,6,7,8-tetrahydronaphthalene (tetralone) system. The benzonitrile moiety contributes electron-withdrawing characteristics, enhancing the compound’s stability and reactivity in electrophilic substitutions. The tetralone subunit, a partially saturated naphthalene derivative with a ketone at the 5-position, introduces conformational rigidity and hydrogen-bonding potential. The methyleneoxy (-O-CH₂-) bridge connects these subunits, enabling spatial flexibility while maintaining electronic communication between the aromatic systems .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1292527-26-4 |
| Molecular Formula | C₁₈H₁₅NO₂ |
| Molecular Weight | 277.32 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in acetone, DMSO |
Synthesis and Optimization
Reaction Pathway
The synthesis of 3-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile involves a nucleophilic aromatic substitution between 6-hydroxy-1-tetralone and 3-(bromomethyl)benzonitrile. Potassium carbonate in acetone facilitates deprotonation of the phenolic hydroxyl group, generating a phenoxide ion that attacks the electrophilic benzyl bromide. The reaction proceeds under reflux for 6 hours, achieving a 79% yield after recrystallization from cyclohexane .
Mechanism:
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Deprotonation of 6-hydroxy-1-tetralone by K₂CO₃ to form a phenoxide.
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Nucleophilic attack on 3-(bromomethyl)benzonitrile, displacing bromide.
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Purification via recrystallization to isolate the product.
Table 2: Synthesis Parameters
| Parameter | Condition |
|---|---|
| Reactants | 6-Hydroxy-1-tetralone, 3-(Bromomethyl)benzonitrile |
| Base | K₂CO₃ (2 equiv) |
| Solvent | Acetone |
| Temperature | Reflux (~56°C) |
| Reaction Time | 6 hours |
| Yield | 79% |
Scalability and Modifications
The protocol is scalable to multigram quantities without significant yield reduction. Substituting 3-(bromomethyl)benzonitrile with other benzyl halides (e.g., chloride or iodide) may alter reaction kinetics but requires optimization. Alternative bases like cesium carbonate or phase-transfer catalysts could enhance efficiency in non-polar solvents .
Computational and Experimental Insights
Molecular Docking Studies
Preliminary docking simulations using AutoDock Vina suggest affinity for MAO-B (PDB: 2V5Z) with a predicted binding energy of -8.2 kcal/mol. The tetralone ketone forms hydrogen bonds with Gln206, while the benzonitrile group occupies a hydrophobic subpocket .
ADMET Profiling
Computational ADMET predictions (SwissADME) indicate:
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Absorption: High gastrointestinal absorption (LogP = 2.8).
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Metabolism: Susceptible to CYP3A4-mediated oxidation.
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Toxicity: Low AMES mutagenicity risk.
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Competing O- vs. C-alkylation in the presence of excess base.
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Purification: Recrystallization efficiency depends on solvent polarity and cooling rates.
Research Opportunities
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Biological Screening: Prioritize assays for MAO inhibition, anti-aggregation activity, and cytotoxicity.
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Derivatization: Introduce fluorine atoms or sulfonamide groups to enhance potency and pharmacokinetics.
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